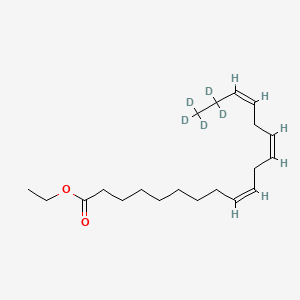

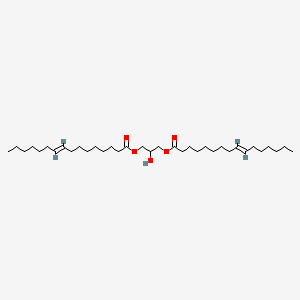

6-氟-1-(4-氟苯基)-7-(4-(甲基-d3)哌嗪-1-基)-4-氧代-1,4-二氢喹啉-3-羧酸

描述

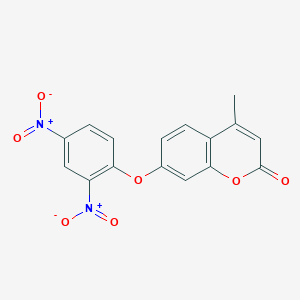

Difloxacin-d3 is intended for use as an internal standard for the quantification of difloxacin by GC- or LC-MS. Difloxacin is a fluoroquinolone antibiotic. It is active against isolates of anaerobic bacteria, including B. fragilis, as well as Fusobacterium and Actinomyces species with MIC values ranging from ≤0.125 to 8 µg/ml. It eliminates E. coli and B. fragilis infection in a rat intra-abdominal abscess model when administered at a dose of 40 mg/kg three times per day.

科学研究应用

Veterinary Medicine and Aquaculture:

Difloxacin-d3 has gained attention in veterinary medicine, particularly in aquaculture. Crucian carp (Carassius auratus), a popular freshwater fish species in China, is susceptible to various pathogens that can cause economic losses in intensive aquaculture. Although difloxacin is not officially approved for use in China, it is being used off-label to treat infections. Research has shown that the current oral dose of difloxacin (20 mg/kg body weight) may not be sufficient to effectively treat infections in crucian carp .

Pharmacokinetics and Dosing Regimens:

Understanding the pharmacokinetics of difloxacin-d3 is crucial for optimizing dosing regimens. Researchers have employed non-linear mixed-effects modeling to develop population pharmacokinetics models for difloxacin in crucian carp. By calculating the free area under the concentration-time curve to minimum inhibitory concentration ratio (free AUC/MIC), they found that the current oral dose might be inadequate for treating infections in this fish species .

Internal Standard in Analytical Chemistry:

Difloxacin-d3 serves as an internal standard for quantifying difloxacin in analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Researchers use it to ensure accurate and precise quantification of difloxacin in various matrices .

作用机制

Target of Action

Difloxacin-d3 primarily targets bacterial enzymes essential for major DNA functions such as replication, transcription, and recombination . The primary target is DNA gyrase , also known as Topoisomerase II , which is required for negative supercoiling during DNA replication .

Mode of Action

Difloxacin-d3 exerts its antibacterial effect by inhibiting DNA gyrase . This inhibition interferes with the enzyme’s ability to maintain and synthesize bacterial DNA . As a result, the bacteria are unable to maintain the superhelical structure of their DNA, leading to cell death .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from replicating their DNA, which is crucial for their growth and multiplication . The downstream effect is the cessation of bacterial growth and eventual bacterial cell death .

Pharmacokinetics

Studies on difloxacin, the parent compound, suggest that it exhibitslinear pharmacokinetics over a certain dosage range . The drug is administered orally, and peak plasma levels are typically reached about 4 hours after administration . The mean terminal-phase half-lives range from 20.6 to 28.8 hours . The major urinary components are difloxacin and its glucuronide, each accounting for roughly 10% of the dose .

Result of Action

The primary result of Difloxacin-d3’s action is the inhibition of bacterial growth and the death of bacterial cells . By inhibiting DNA gyrase, Difloxacin-d3 prevents bacteria from replicating their DNA, which is necessary for their survival and proliferation .

属性

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCJXYPHIIZEHN-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difloxacin-d3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

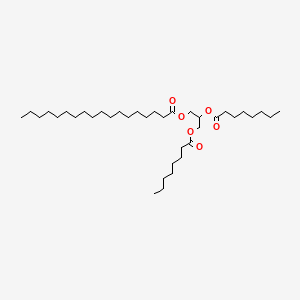

![[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B3026112.png)

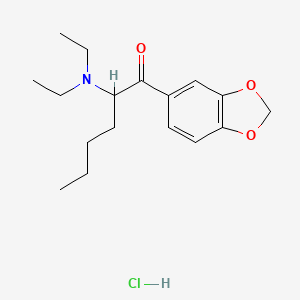

![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)

![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)

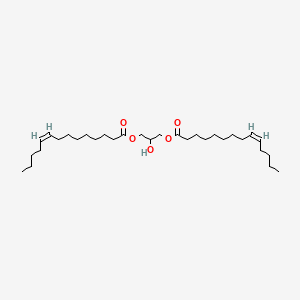

![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)